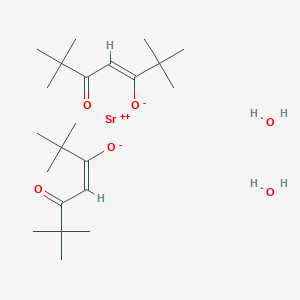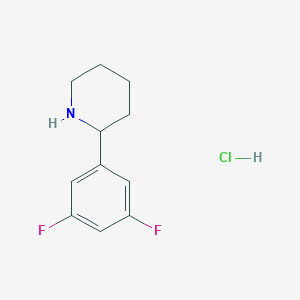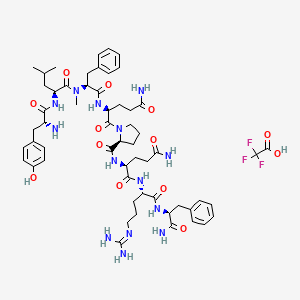
CID 138397769
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Phenylferrocenemethanol: Iron(2+) cyclopenta-2,3,4,5-tetraen-2-id-1-yl 5-[hydroxy(phenyl)methyl]cyclopenta-1,2,3,4-tetraen-1-ide (1/1/1) , is an organometallic compound that features a ferrocene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-Phenylferrocenemethanol can be synthesized through the reaction of ferrocene with benzaldehyde in the presence of a base, such as sodium hydroxide. The reaction typically proceeds via a nucleophilic addition mechanism, where the ferrocene acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde, followed by protonation to yield the final product.
Industrial Production Methods: While specific industrial production methods for Alpha-Phenylferrocenemethanol are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification methods such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Phenylferrocenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, bromine, or sulfuric acid, along with appropriate catalysts.
Major Products Formed:
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol or hydrocarbon derivatives.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Alpha-Phenylferrocenemethanol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.
Mecanismo De Acción
The mechanism by which Alpha-Phenylferrocenemethanol exerts its effects involves its interaction with molecular targets and pathways. The ferrocene moiety can undergo redox reactions, which may play a role in its biological activity. Additionally, the phenyl group can participate in various chemical interactions, contributing to the compound’s overall reactivity and functionality.
Comparación Con Compuestos Similares
Alpha-Phenylferrocenemethanol can be compared with other similar compounds, such as:
Ferrocenemethanol: Lacks the phenyl group, resulting in different reactivity and applications.
Ferrocenecarboxaldehyde: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness: Alpha-Phenylferrocenemethanol is unique due to the presence of both the ferrocene and phenyl moieties, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C17H7FeO |
|---|---|
Peso molecular |
283.1 g/mol |
InChI |
InChI=1S/C12H7O.C5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-3,6-7,12-13H;;/q2*-1;+2 |
Clave InChI |
VDYLXOGGVGLCMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C=C=C=[C-]2)O.[C-]1=C=C=C=[C]1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5aS,10bR)-5a,10b-Dihydro-2-(4-methoxyphenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1496317.png)
![7-hydroxy-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1496319.png)

![(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496323.png)
![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B1496334.png)







